molecular formula C8H7Cl2NO2 B3058284 2-(6-Amino-2,3-dichlorophenyl)acetic acid CAS No. 887584-71-6

2-(6-Amino-2,3-dichlorophenyl)acetic acid

Cat. No. B3058284
CAS RN: 887584-71-6
M. Wt: 220.05 g/mol
InChI Key: WWDJCHBQVFGTME-UHFFFAOYSA-N
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Description

“2-(6-Amino-2,3-dichlorophenyl)acetic acid” is also known as Diclofenac . It is a phenylacetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) . It is used for the relief of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .


Synthesis Analysis

The synthesis of Aceclofenac, which is chemically similar to “2-(6-Amino-2,3-dichlorophenyl)acetic acid”, involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6-dichlorophenyl) amino] phenyl acectoxyacetic acid .


Molecular Structure Analysis

The molecular structure of “2-(6-Amino-2,3-dichlorophenyl)acetic acid” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC name is 2- [2- [2- [ (2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid .


Chemical Reactions Analysis

Aceclofenac, which is chemically similar to “2-(6-Amino-2,3-dichlorophenyl)acetic acid”, is metabolized in human hepatocytes and human microsomes to form [2- (2’,6’-dichloro-4’-hydroxy- phenylamino) phenyl] acetoxyacetic acid as the major metabolite, which is then further conjugated .


Physical And Chemical Properties Analysis

Aceclofenac, which is chemically similar to “2-(6-Amino-2,3-dichlorophenyl)acetic acid”, is a crystalline powder with a molecular weight of 354.19. It is practically insoluble in water with good permeability .

Mechanism of Action

Aceclofenac works by inhibiting the action of cyclooxygenase (COX) that is involved in the production of prostaglandins (PG) which is accountable for pain, swelling, inflammation, and fever .

Safety and Hazards

As an NSAID, Aceclofenac should not be given to people with porphyria or breastfeeding mothers, and is not recommended for children. It should be avoided near term in a pregnant woman because of the risk of having a premature closure of ductus arteriosus leading to fetal hydrops in the neonate .

Future Directions

There are ongoing studies on the polymorphs of “2-(6-Amino-2,3-dichlorophenyl)acetic acid” to investigate the differences from crystallography, Hirshfeld surface, QTAIM, and NCIPlots . This could lead to new developments in the use and application of this compound.

properties

IUPAC Name

2-(6-amino-2,3-dichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDJCHBQVFGTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652171
Record name (6-Amino-2,3-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887584-71-6
Record name 6-Amino-2,3-dichlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887584-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Amino-2,3-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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